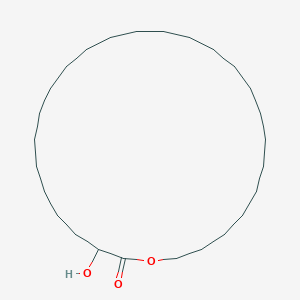
3-Hydroxy-1-oxacycloheptacosan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-1-oxacycloheptacosan-2-one is a complex organic compound with a unique structure that includes a hydroxyl group and a lactone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-oxacycloheptacosan-2-one typically involves the cyclization of a suitable precursor under controlled conditions. One common method involves the use of a hydroxy acid, which undergoes intramolecular esterification to form the lactone ring. The reaction conditions often include the use of a dehydrating agent to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process.
化学反応の分析
Types of Reactions
3-Hydroxy-1-oxacycloheptacosan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The lactone ring can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the lactone ring may produce a diol.
科学的研究の応用
3-Hydroxy-1-oxacycloheptacosan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 3-Hydroxy-1-oxacycloheptacosan-2-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and lactone ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
3-Hydroxy-1-oxacyclohexan-2-one: A similar compound with a smaller ring size.
3-Hydroxy-1-oxacyclooctan-2-one: Another similar compound with a larger ring size.
Uniqueness
3-Hydroxy-1-oxacycloheptacosan-2-one is unique due to its specific ring size and the presence of both a hydroxyl group and a lactone ring. This combination of features gives it distinct chemical and physical properties compared to other similar compounds.
特性
CAS番号 |
81155-71-7 |
|---|---|
分子式 |
C26H50O3 |
分子量 |
410.7 g/mol |
IUPAC名 |
3-hydroxy-oxacycloheptacosan-2-one |
InChI |
InChI=1S/C26H50O3/c27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-29-26(25)28/h25,27H,1-24H2 |
InChIキー |
NSVRRHNSGWFLQQ-UHFFFAOYSA-N |
正規SMILES |
C1CCCCCCCCCCCCOC(=O)C(CCCCCCCCCCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


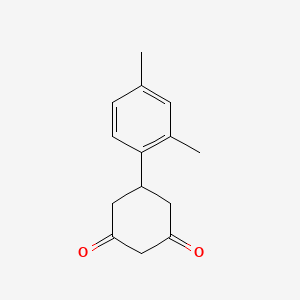
![4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14413769.png)
![1H-Indazolium, 3-[[4-(diethylamino)phenyl]azo]-1,2-dimethyl-, methyl sulfate](/img/structure/B14413770.png)
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B14413778.png)
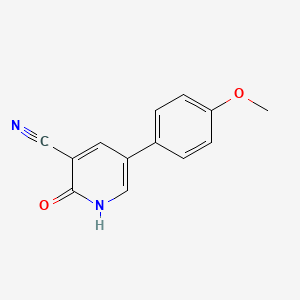
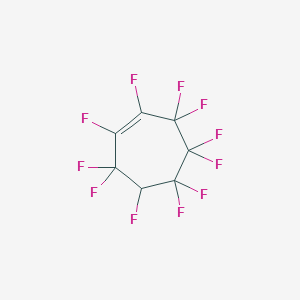
![Bis(4-cyanophenyl) 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate](/img/structure/B14413798.png)
![2-[2,2-Bis(ethylsulfanyl)ethenesulfinyl]-1,1-bis(ethylsulfanyl)ethene](/img/structure/B14413803.png)
![4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B14413805.png)
arsanium bromide](/img/structure/B14413822.png)
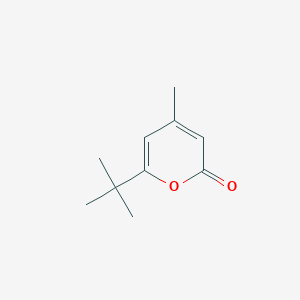
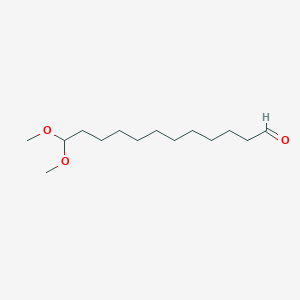

![Methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate](/img/structure/B14413851.png)
